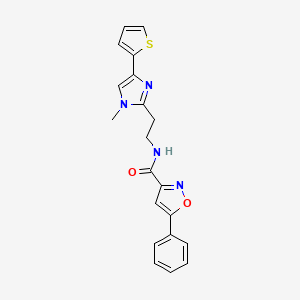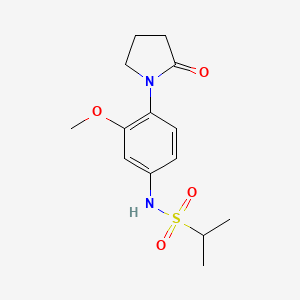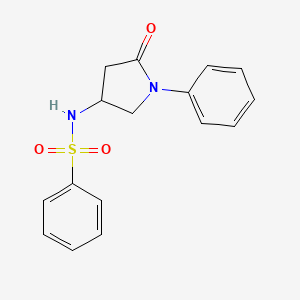![molecular formula C15H13N3O4S B2784397 2-(methylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole CAS No. 886922-97-0](/img/structure/B2784397.png)
2-(methylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-(methylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole” is a complex organic molecule that contains an imidazole ring, a methylsulfonyl group, and a 3-nitrobenzyl group . Imidazole is a class of organic compounds characterized by a ring structure composed of three carbon atoms and two nitrogen atoms at nonadjacent positions .
Synthesis Analysis
The synthesis of imidazole derivatives can be achieved through various methods. One such method involves the use of a novel leaving group, methylsulfone activated by pyrimidine . Another method involves base promoted, deaminative coupling of benzylamines with nitriles, resulting in the one-step synthesis of 2,4,5-trisubstituted imidazoles .Molecular Structure Analysis
The molecular structure of imidazole consists of a five-membered ring containing three carbon atoms and two nitrogen atoms . The nitrogen atoms are sp2 hybridized . The exact structure of “this compound” would require further analysis.Chemical Reactions Analysis
Imidazole compounds can undergo various chemical reactions. For instance, imidazole synthesis can be achieved by base promoted, deaminative coupling of benzylamines with nitriles . Another reaction involves the use of methylsulfone as a leaving group for the synthesis of hyperbranched poly (arylene pyrimidine ether)s .Physical And Chemical Properties Analysis
Imidazole compounds exhibit both hydrophilic and hydrophobic interactions . The local volume surrounding imidazole molecules is dominated by water, due to strong hydrogen-bonding between the nitrogen moieties of imidazole and water molecules .作用机制
Target of Action
The primary target of this compound is related to the delivery of mRNA to the spleen . The spleen is a key target for mRNA delivery, which has led to the development of specialized lipid nanoparticles (LNPs) to enhance spleen-selective transfection efficiency .
Mode of Action
The compound, being an imidazole-containing ionizable lipid (IMIL), shows a significant preference for mRNA delivery to the spleen and exhibits exceptional transfection efficiency . The structure of the IMIL is optimized through a multidimensional IMIL library containing multiple heads, tails, and linkers .
Pharmacokinetics
Its role in mrna delivery to the spleen suggests it may have a significant distribution in this organ .
Result of Action
The compound achieves a remarkable 98% proportion of splenic transfection . This suggests that it can effectively deliver mRNA to the spleen, potentially influencing the expression of specific genes within this organ.
实验室实验的优点和局限性
One of the advantages of using 2-(methylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole in lab experiments is its potent anticancer activity, which makes it a promising compound for cancer research. However, the compound has some limitations, including its low solubility in water, which may affect its bioavailability and limit its use in some experiments.
未来方向
There are several future directions for the research on 2-(methylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole. One of the possible directions is to explore its potential applications in the treatment of other diseases, such as inflammatory and oxidative stress-related diseases. Another direction is to investigate its mechanism of action in more detail to identify potential targets for drug development. Additionally, studies can be conducted to improve the compound's solubility and bioavailability, which may enhance its effectiveness in lab experiments.
Conclusion
In conclusion, this compound is a promising compound that has gained significant interest in scientific research due to its potential applications in various fields. The compound has potent anticancer activity, anti-inflammatory, and anti-oxidant activities, and its mechanism of action has been extensively studied. Although the compound has some limitations, its future directions in research are promising, and further studies may lead to the development of new drugs for the treatment of various diseases.
合成方法
The synthesis of 2-(methylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole can be achieved using different methods. One of the commonly used methods involves the reaction of 3-nitrobenzyl chloride with 2-mercaptobenzimidazole in the presence of a base such as sodium hydroxide. The resulting product is then treated with methylsulfonyl chloride to yield this compound.
科学研究应用
2-(methylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole has been extensively studied for its potential applications in various scientific research fields. One of the significant applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. The compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
属性
IUPAC Name |
2-methylsulfonyl-1-[(3-nitrophenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-23(21,22)15-16-13-7-2-3-8-14(13)17(15)10-11-5-4-6-12(9-11)18(19)20/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRMVNYCGKKPOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4-dimethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2784314.png)
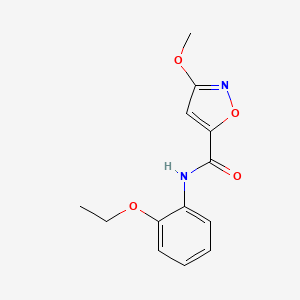
![N-ethyl-1-(6-(2-((4-isopropylphenyl)amino)-2-oxoethyl)-7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2784317.png)

![N-(benzo[d]thiazol-5-yl)benzamide](/img/structure/B2784320.png)
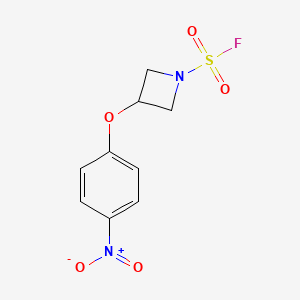
![N-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethyl}acetamide](/img/structure/B2784325.png)
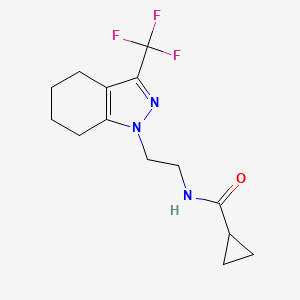
![3-phenyl-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2784327.png)
